

An In-depth Technical Guide to the Discovery and History of KP1019

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Compound of Interest

Compound Name: KP1019

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Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], represents a significant milestone in the development of non-platinum-based metal anticancer agents.^[1] As the second ruthenium-based compound to advance to clinical trials, it has been a focal point of research aimed at overcoming the limitations of traditional platinum-based chemotherapies, such as cisplatin.^{[2][3]} These limitations include significant side effects and the development of drug resistance.^{[4][5][6][7]} **KP1019** has demonstrated a distinct pharmacological profile, showing potent cytotoxicity against primary tumors, particularly colorectal cancer, and efficacy in cisplatin-resistant models.^{[1][8]} This guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of **KP1019**, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The exploration of ruthenium complexes as anticancer agents began in the 1980s, following the clinical success of cisplatin.^[9] Researchers sought alternative metal-based drugs with novel mechanisms of action and improved safety profiles.^[7] **KP1019** emerged from this research as a promising ruthenium(III) coordination complex.^{[4][10]} Unlike its structural relative, NAMI-A, which primarily exhibits antimetastatic properties, **KP1019** was found to be active against a broad spectrum of primary tumors.^{[4][8][11][12]} Its development was driven by the need for therapies effective against chemoresistant cancers.^[13] The sodium salt of **KP1019**,

known as KP1339 (or NKP-1339), was later developed to improve its poor aqueous solubility, a factor that had hampered its clinical progression.[\[1\]](#)[\[4\]](#)[\[12\]](#)[\[14\]](#)

Key Milestones:

- 1980s: Pioneering work on Ru(III) chloroammine compounds as potential cisplatin alternatives.[\[9\]](#)
- Late 20th Century: Synthesis and initial investigation of **KP1019**, identifying its cytotoxic activity against primary tumors.
- Early 2000s: Advancement of **KP1019** into Phase I clinical trials, marking it as the second ruthenium drug to reach this stage.[\[1\]](#)[\[2\]](#)
- Post-Phase I: Development of the more soluble sodium salt, KP1339 (NKP-1339), to address formulation challenges.[\[4\]](#)[\[12\]](#)

Chemical Properties and Synthesis

Structure: **KP1019** possesses an octahedral geometry with a central ruthenium(III) ion. The coordination sphere consists of four chloride ligands in the equatorial plane and two trans-axial N-donor indazole ligands.[\[1\]](#)

- Chemical Name: Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]
- Alternative Names: FFC14A[\[3\]](#)
- Formula: $C_{21}H_{19}Cl_4N_6Ru$ [\[1\]](#)
- Molar Mass: $598.29 \text{ g}\cdot\text{mol}^{-1}$ [\[1\]](#)
- Solubility: Exhibits low solubility in water, which led to the development of its sodium salt, KP1339.[\[1\]](#)[\[14\]](#)

Synthesis Protocol:

The synthesis of **KP1019** is typically achieved through the following procedure:[\[1\]](#)

- Starting Material: Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot 3\text{H}_2\text{O}$) is used as the ruthenium source.
- Reaction: $\text{RuCl}_3 \cdot 3\text{H}_2\text{O}$ is refluxed with hydrochloric acid (HCl) and ethanol.
- Ligand Addition: After the removal of ethanol, indazole is added to the solution and allowed to react at approximately 70 °C.
- Isolation: The resulting solid product (**KP1019**) is collected by filtration.
- Purification and Characterization: The purity of the compound is confirmed using techniques such as UV-visible spectroscopy, elemental analysis, and determination of its reduction potential.^[1]

Mechanism of Action

The anticancer activity of **KP1019** is multifactorial and distinct from platinum-based drugs. It is considered a prodrug that requires activation within the body.^[12]

3.1 Activation by Reduction: **KP1019** is administered in the relatively inert Ru(III) oxidation state. It is selectively activated to the more reactive Ru(II) state within the hypoxic (low oxygen) environment characteristic of solid tumors.^{[1][15]} This reduction is a critical step for its anticancer activity.^[1] Intracellular reducing agents, such as glutathione, are thought to facilitate this process.^[1]

3.2 Cellular Uptake and Transport: Upon entering the bloodstream, **KP1019** rapidly binds to serum proteins, particularly albumin and transferrin.^{[1][3][16]} Up to 90% of the drug is protein-bound in plasma.^[1] The binding to transferrin is believed to facilitate its transport into cancer cells via transferrin receptor-mediated endocytosis.^{[1][3][17][18]} Cancer cells often overexpress transferrin receptors to meet their high demand for iron, which may contribute to the selective accumulation of **KP1019** in tumor tissue.^{[16][17]}

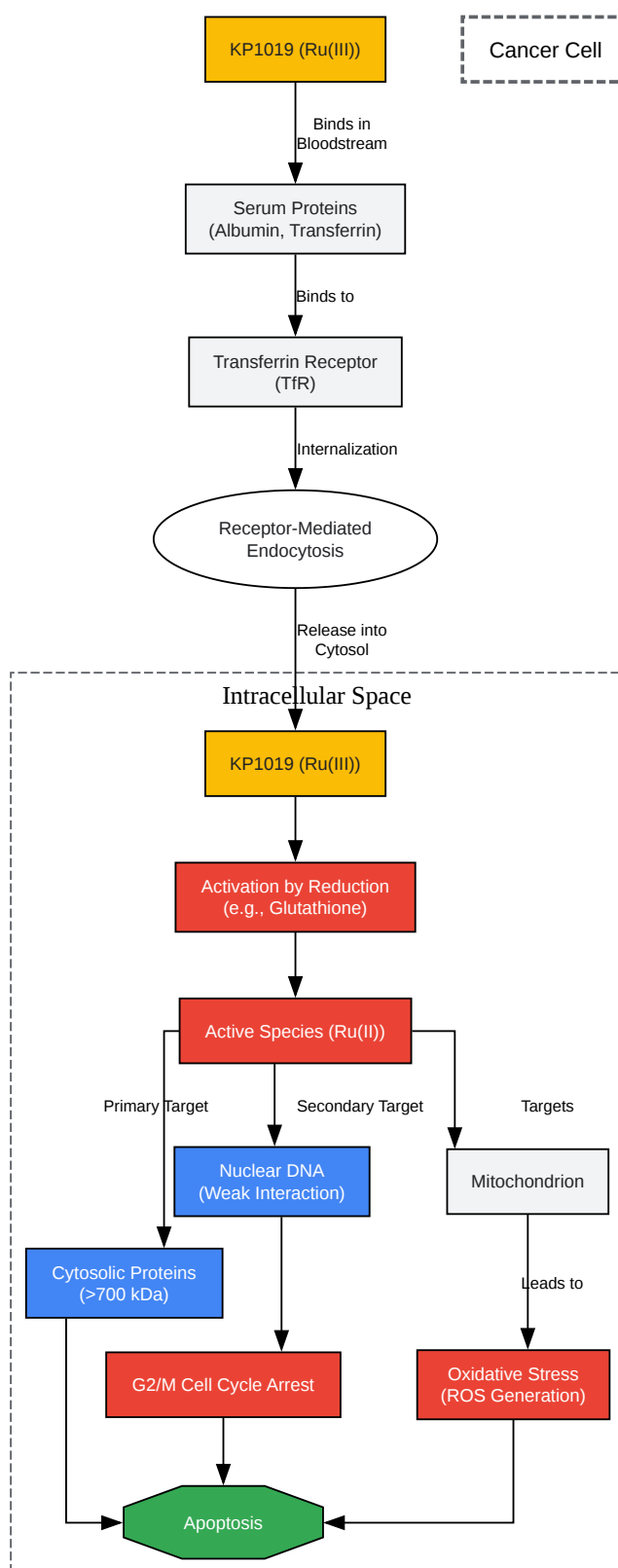
3.3 Intracellular Targets and Signaling Pathways: Once inside the cell, the activated Ru(II) species can interact with various biomolecules.

- Protein Interactions: Unlike cisplatin, the primary targets of **KP1019** appear to be cytosolic proteins rather than nuclear DNA.^{[16][19]} Initial interactions occur with large protein

complexes (>700 kDa), followed by a redistribution to smaller proteins (<40 kDa).[16][19]

- **DNA Interactions:** While **KP1019** can bind to DNA, its interaction is weaker compared to cisplatin.[1] It shows a preference for purine bases, particularly guanosine and adenosine monophosphates, and can cause weak untwisting and bending of the DNA structure.[1] The efficiency of inducing interstrand DNA cross-links is about 15-fold lower than that of cisplatin.[1]
- **Induction of Apoptosis:** **KP1019** induces programmed cell death (apoptosis) primarily through the intrinsic mitochondrial pathway.[3][16][20] This is characterized by a loss of mitochondrial membrane potential.[1] The induction of apoptosis by **KP1019** appears to be independent of the p53 tumor suppressor protein status, which is a significant advantage for treating p53-mutated cancers.[1]
- **Oxidative Stress:** Studies have shown that **KP1019** induces oxidative stress, which contributes to its apoptotic effects.[1][16][18]
- **Cell Cycle Arrest:** Treatment with **KP1019** and its analogue NKP-1339 can lead to cell cycle arrest in the G2/M phase, which is associated with the upregulation of the p38 MAPK stress response pathway.[15]

Below is a diagram illustrating the proposed mechanism of action for **KP1019**.



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Caption: Proposed mechanism of action for **KP1019**.

Preclinical and Clinical Data

KP1019 has undergone extensive preclinical evaluation and a Phase I clinical trial, providing valuable data on its efficacy and safety.

4.1 Preclinical Efficacy: **KP1019** has demonstrated significant antineoplastic activity in various preclinical models. It is notably effective against colorectal carcinoma and remains potent in cell lines known for their resistance to other metal-based drugs.[\[1\]](#)

Table 1: In Vitro Cytotoxicity of **KP1019** and KP1339

Cell Line	Cancer Type	Compound	IC50 (μM)	Exposure Time (h)	Reference
SW480	Colorectal Carcinoma	KP1019	30-95	24	[20]
HT29	Colorectal Carcinoma	KP1019	30-95	24	[20]
SW480	Colorectal Carcinoma	KP1339	Moderately higher than KP1019	24	[20]
HT29	Colorectal Carcinoma	KP1339	Moderately higher than KP1019	24	[20]

| A2780 | Ovarian Carcinoma | **KP1019** | Higher cytotoxicity than cisplatin in resistant cells | Not specified [\[21\]](#)[\[22\]](#) |

Table 2: Cellular Uptake Data

Cell Line	Compound	Uptake (ng Ru / 10 ⁵ cells)	Incubation Time (h)	Reference
Various	KP1019	4.4 (mean)	1	[16]

| Various | KP1339 | 2.3 (mean) | 1 [\[16\]](#) |

4.2 Phase I Clinical Trial: **KP1019** was evaluated in a Phase I clinical trial involving patients with advanced solid tumors.[\[1\]](#)[\[2\]](#)

Table 3: Summary of **KP1019** Phase I Clinical Trial Results

Parameter	Details	Reference
Patient Population	Patients with advanced solid tumors	[1]
Dosage Range	25 mg to 600 mg	[1] [14]
Administration	Intravenously, twice weekly for three weeks	[1] [14]
Primary Outcome	Disease stabilization observed in five out of six evaluable patients for up to 10 weeks	[1] [2] [3] [14]

| Side Effects | No serious or severe side effects were reported; mild treatment-related toxicities [\[1\]](#)[\[3\]](#)[\[16\]](#) |

The promising results, particularly the disease stabilization and low toxicity, encouraged further development, leading to the investigation of the more soluble KP1339.[\[16\]](#)[\[23\]](#)

Key Experimental Methodologies

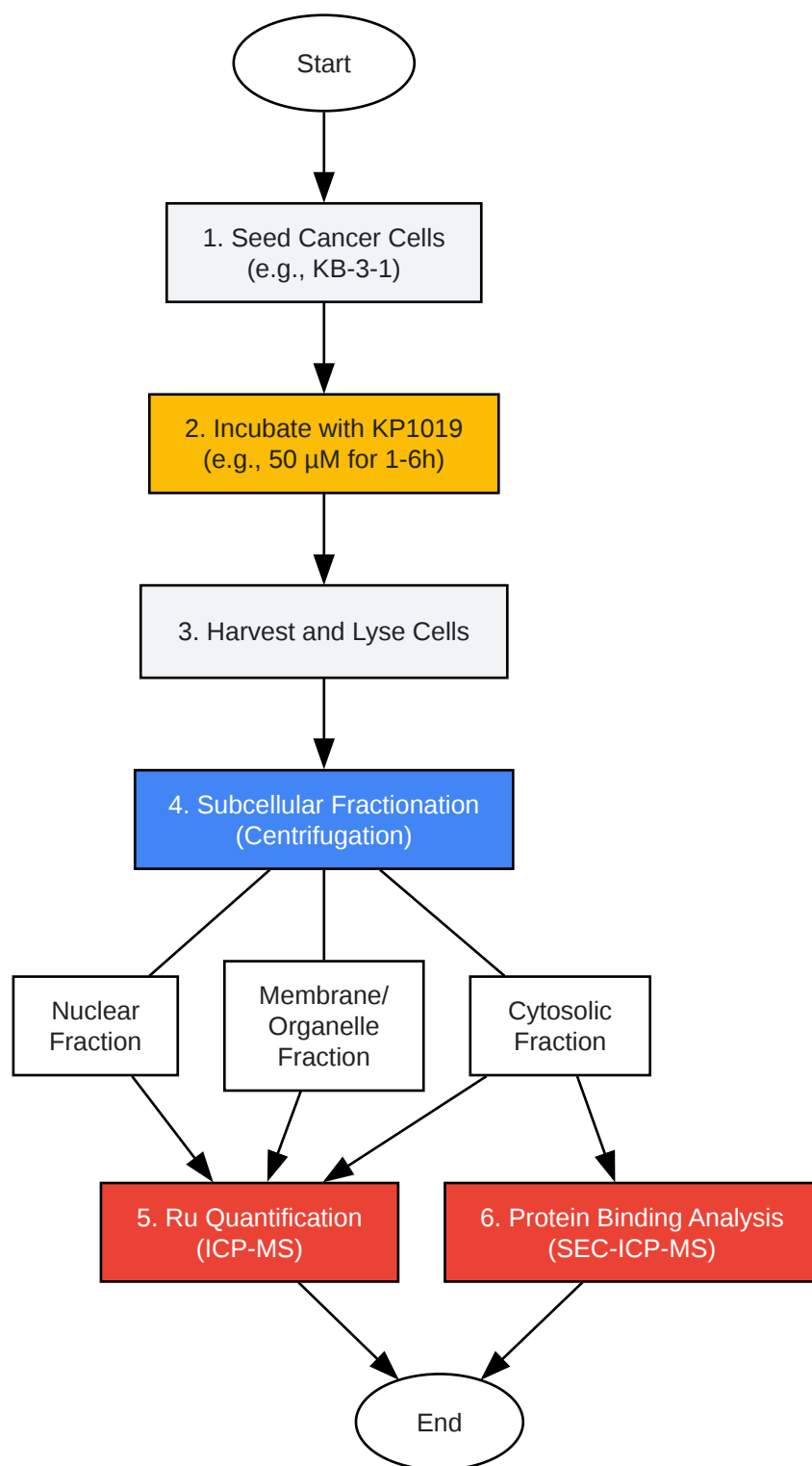
5.1 Cellular Uptake and Distribution Analysis: A common workflow to determine how **KP1019** is taken up and distributed within cells involves several key steps.

Protocol:

- Cell Culture: Cancer cell lines (e.g., KB-3-1) are seeded and allowed to attach for 24 hours. [\[16\]](#)
- Drug Treatment: Cells are incubated with **KP1019** at specified concentrations (e.g., 50 μ M) for various time points (e.g., 1, 3, 6 hours).[\[16\]](#)

- Cell Harvesting and Fractionation: Cells are collected, washed, and lysed. Subcellular fractions (e.g., nucleic, cytosolic, membrane/organelle) are separated by centrifugation.[16]
- Ruthenium Quantification: The amount of ruthenium in total cell lysates and in each subcellular fraction is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16]
- Protein Binding Analysis: Cytosolic fractions are analyzed by native size-exclusion chromatography (SEC) coupled online with ICP-MS to identify ruthenium-protein binding patterns.[16]

Below is a diagram of a typical experimental workflow for this analysis.



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Caption: Workflow for cellular uptake and distribution analysis.

5.2 In Vitro Cytotoxicity Assay (IC₅₀ Determination):

Protocol:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
- **Drug Dilution:** **KP1019** is dissolved (historically in DMSO, though this can affect results) and serially diluted to a range of concentrations.[\[16\]](#)[\[24\]](#)[\[25\]](#)
- **Treatment:** The cells are treated with the various drug concentrations for a defined period (e.g., 24, 48, or 72 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric assay such as MTT or Sulforhodamine B (SRB).
- **Data Analysis:** The absorbance readings are used to calculate the percentage of cell survival relative to untreated controls. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Perspectives

KP1019 has been a pioneering compound in the field of medicinal inorganic chemistry, establishing ruthenium complexes as viable alternatives to platinum-based drugs.[\[4\]](#)[\[26\]](#) Its unique mechanism of action, involving activation by reduction and targeting of cytosolic components, differentiates it from traditional DNA-damaging agents.[\[3\]](#)[\[20\]](#) The clinical findings from the Phase I trial were encouraging, demonstrating good tolerability and signs of anticancer activity.[\[2\]](#)[\[14\]](#)

While the development of **KP1019** itself was hindered by poor solubility, its legacy continues through its more soluble sodium salt, KP1339 (NKP-1339), which has advanced further in clinical trials.[\[4\]](#)[\[23\]](#) The extensive research on **KP1019** has provided a deep understanding of how ruthenium compounds interact with biological systems and has laid the groundwork for the rational design of new, more effective metal-based anticancer drugs.[\[5\]](#)[\[6\]](#) Future research will likely focus on optimizing drug delivery, potentially through nanoformulations, and exploring combination therapies to enhance the therapeutic potential of this important class of compounds.[\[15\]](#)[\[27\]](#)

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